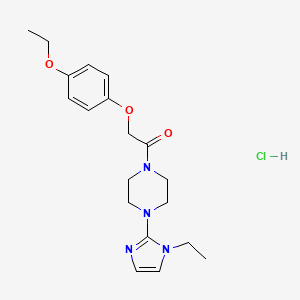

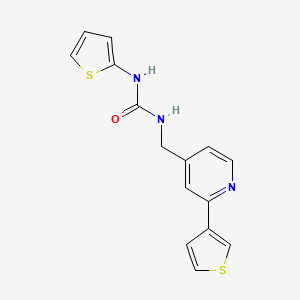

1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(naphthalen-1-ylmethyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(naphthalen-1-ylmethyl)urea often involves complex reactions including nitration, oxidation, reduction, and substitution from acenaphthene, as well as reactions involving primary or secondary alcohols mediated by urea/KOH or with diketones or β-ketoesters under metal-free conditions for the formation of Friedländer or non-Friedländer products (Jun, 2010).

Molecular Structure Analysis

The molecular structure and stereochemistry of related compounds have been characterized using techniques such as 1H NMR, IR spectroscopy, and X-ray crystallography, revealing detailed insights into their molecular frameworks and confirming the presence of specific functional groups and stereochemical configurations (Srivastava et al., 2016).

Chemical Reactions and Properties

Compounds in this category can undergo various chemical reactions, including condensation, cyclization, and Heck coupling reactions. These reactions are crucial for modifying the chemical structure and enhancing the properties of the compounds for specific applications. For example, Heck-mediated synthesis has been used to create derivatives that cyclize to give phenanthrene-1-carboxylic acid methyl esters, which are precursors to 2-azachrysenes (Pampín et al., 2003).

Physical Properties Analysis

The physical properties, including solubility, melting points, and crystalline structure, have been extensively studied through various spectroscopic and crystallographic methods. These studies provide a comprehensive understanding of how the molecular structure influences the physical properties and behavior of these compounds in different environments.

Chemical Properties Analysis

The chemical properties of these compounds, such as reactivity, stability, and interaction with other molecules, have been explored through experimental and theoretical studies. Investigations into their reactivity with anions, for example, have shown selective recognition abilities, which could be leveraged in sensing applications (Jun, 2010).

Scientific Research Applications

Photophysical Properties and Aggregation-Enhanced Emission

Compounds based on naphthalene and isoquinoline derivatives have been synthesized and characterized for their unique photophysical properties. For instance, naphthalimide-based compounds have shown aggregation-enhanced emission, making them suitable for optoelectronic applications and as fluorescent sensors. The formation of nanoaggregates and the study of their photophysical properties in both solution and solid-state have been crucial for understanding π-π stacking and intermolecular interactions, which are essential for designing novel materials for electronic and photonic devices (Srivastava et al., 2016).

Anticancer Activity

Research on tetrahydroisoquinoline derivatives has identified their potential as anticancer agents. These compounds, including analogs maintaining the tetrahydroisoquinoline moiety with various modifications, have shown potent cytotoxicity against breast cancer cell lines. The synthesis and evaluation of these compounds underline the importance of structural diversity in discovering novel therapeutics (Redda et al., 2010).

Chemical Synthesis and Reactivity

The reactivity of naphthalene and quinoline derivatives with other chemical entities like malononitrile in the presence of amines has been explored for synthesizing urea derivatives. These studies offer insights into the synthesis pathways and potential applications of such compounds in medicinal chemistry and material science (Ohshima et al., 1981).

Sensor Development and Molecular Recognition

The development of fluorescent sensor molecules utilizing naphthalene imide and urea functionalities demonstrates the applicability of these compounds in molecular recognition and sensor technology. Such molecules have shown selective recognition abilities, particularly for anions like fluoride, highlighting their potential in environmental monitoring and analytical chemistry applications (Jun, 2010).

properties

IUPAC Name |

1-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-3-(naphthalen-1-ylmethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H25N3O2/c32-27(22-9-2-1-3-10-22)31-17-7-13-21-15-16-24(18-26(21)31)30-28(33)29-19-23-12-6-11-20-8-4-5-14-25(20)23/h1-6,8-12,14-16,18H,7,13,17,19H2,(H2,29,30,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGDMCOLHJKUOLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)NC(=O)NCC3=CC=CC4=CC=CC=C43)N(C1)C(=O)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H25N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(naphthalen-1-ylmethyl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2-Chlorophenyl)-(4-methylphenyl)methyl]acetamide](/img/structure/B2489664.png)

![N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-2,4-dimethylbenzamide](/img/structure/B2489665.png)

![3-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B2489668.png)

![Ethyl 2-[(4-methoxy-1,3-benzothiazol-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2489673.png)

![N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2-(thiophen-2-yl)acetamide](/img/structure/B2489675.png)